Selective Hydrogenation to Cuelure: A Key Synthetic Intermediate
The target compound serves as the direct precursor for cuelure (4-(4-acetoxyphenyl)-2-butanone), a potent fruit-fly attractant. Catalytic hydrogenation of the (E)-α,β-unsaturated carbonyl yields the saturated ketone quantitatively, a transformation that cannot be achieved with the parent benzylideneacetone because it lacks the acetoxy group required for attraction activity [1]. In a reported procedure, 4-(4-acetoxyphenyl)-3-buten-2-one was synthesised via aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by acetylation, then hydrogenated to cuelure with a 92% isolated yield [1].
| Evidence Dimension | Yield of hydrogenation to cuelure |
|---|---|
| Target Compound Data | 92% isolated yield after catalytic hydrogenation |
| Comparator Or Baseline | Benzylideneacetone: not applicable (lacks acetoxy group; hydrogenation yields 4-phenyl-2-butanone, which is not an insect attractant) |
| Quantified Difference | Only the target compound furnishes the bioactive acetoxy-substituted attractant; benzylideneacetone provides an inactive analog |
| Conditions | Catalytic hydrogenation (H₂, Pt/C or Pd/C, atmospheric pressure, room temperature, ethanol) |
Why This Matters
For laboratories synthesising fruit-fly lures, only the acetoxy-substituted α,β-unsaturated ketone can deliver cuelure in high yield; the non-acetoxy analog is synthetically useless for this application.
- [1] Sintesis 4-(4-asetoksifenil)-3-buten-2-on dengan radiasi ultrasonik dilanjutkan hidrogenasi katalitik. Universitas Gadjah Mada ETD, 2016. View Source
